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For decades, the Enzyme-Linked Immunosorbent Assay (ELISA) has been a cornerstone of
protein quantification in life sciences research. However, the emergence of novel technologies
like the Dual-analyte Immunoassay with Nuclease-Assisted (DIANA) assay presents
researchers with new possibilities for sensitivity and versatility. This guide provides a detailed
comparison of the DIANA assay and traditional sandwich ELISA methods, supported by
experimental data, to aid researchers, scientists, and drug development professionals in
selecting the optimal assay for their needs.

At a Glance: Key Performance Differences

The primary distinctions between the DIANA assay and traditional ELISA lie in their detection
mechanisms, which directly impact key performance metrics such as sensitivity and dynamic
range. While ELISA relies on an enzyme-linked secondary antibody for signal generation,
DIANA employs a DNA-linked small-molecule inhibitor probe and quantitative PCR (gPCR) for
detection, resulting in significant signal amplification.
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Feature

DIANA Assay

Traditional Sandwich
ELISA

Sensitivity

Zeptomolar (10~ M) range

Picomolar (10~12 M) to

Nanomolar (10~-° M) range

Dynamic Range

Up to 6 logs

Typically 2-3 logs

Detection Method

Quantitative PCR (qPCR)

Colorimetric, Fluorometric, or

Chemiluminescent

Assay Time

~4-6 hours (including gPCR)

~4-5 hours

Specificity

High (dual recognition:

antibody and active site ligand)

High (dependent on antibody
pair specificity)

Primary Application

Ultra-sensitive protein
quantification, enzyme inhibitor

screening

Routine protein quantification

Experimental Workflow Comparison

The fundamental workflows of both assays involve target capture on a solid phase, but they

diverge significantly in the detection and signal amplification steps.

DIANA Assay Workflow

The DIANA assay leverages the specificity of both an antibody and a small-molecule inhibitor

targeting the active site of the enzyme of interest. The use of a DNA--linked probe allows for

extraordinary signal amplification through gPCR.
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DIANA Assay Experimental Workflow

Traditional Sandwich ELISA Workflow

The sandwich ELISA protocol is a well-established method that relies on a matched pair of
antibodies to capture and detect the target antigen. Signal generation is typically achieved
through an enzyme-conjugated secondary antibody that catalyzes a colorimetric or
chemiluminescent reaction.
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Traditional Sandwich ELISA Workflow
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Quantitative Performance Data: A Head-to-Head
Comparison

A study by Navratil et al. (2017) in Nucleic Acids Research provides a direct quantitative
comparison of the DIANA assay and a traditional sandwich ELISA for the detection of two
cancer biomarkers: prostate-specific membrane antigen (PSMA) and carbonic anhydrase 1X
(CAIX). The results highlight the superior sensitivity and dynamic range of the DIANA assay.

Limit of Detection

Analyte Assay Type Dynamic Range
y y 1yp (LOD) y g
PSMA DIANA ~10 zmol (10~2° mol) ~6 logs
~2 fmol (2 x 10-1°
ELISA ~2.5logs
mol)
CAIX DIANA ~100 zmol (10~** mol)  ~5logs
ELISA ~10 fmol (10-1* mol) ~2 logs

Experimental Protocols

Below are detailed, representative protocols for both the DIANA assay and a traditional
sandwich ELISA.

DIANA Assay Protocol (Adapted from Navratil et al.,
2017)

1. Antibody Immobilization:

Coat high-binding 96-well plates with a capture antibody specific for the target protein (e.g.,
50 pL of 5 pg/mL antibody in PBS) overnight at 4°C.

N

. Blocking:

Wash the wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
Block non-specific binding sites by incubating with 200 uL of Blocking Buffer (e.g., PBS with
1% BSA) for 1 hour at room temperature.
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. Sample Incubation:

Wash the wells three times with Wash Bulffer.

Add 50 pL of standards or samples diluted in Assay Buffer (e.g., PBS with 0.1% BSA and
0.05% Tween-20) to the wells.

Incubate for 1-2 hours at room temperature with gentle shaking.

. DIANA Probe Incubation:

Wash the wells three times with Wash Buffer.

Add 50 pL of the DIANA probe (small-molecule inhibitor linked to a DNA oligonucleotide)
diluted in Assay Buffer to each well. The optimal concentration of the probe needs to be
determined empirically.

Incubate for 1 hour at room temperature with gentle shaking.

. Final Washes:

Wash the wells five times with Wash Buffer to remove any unbound probe.

. QPCR Detection:

Prepare a standard gPCR reaction mix.

Add the gPCR master mix to each well of the DIANA plate.

Seal the plate and perform qPCR using a standard thermal cycler. The amount of target
protein is proportional to the amount of amplified DNA, which is inversely proportional to the
Cq value.

Traditional Sandwich ELISA Protocol

1

N

. Plate Coating:

Dilute the capture antibody to a concentration of 1-10 ug/mL in a coating buffer (e.g., PBS or
carbonate-bicarbonate buffer).

Add 100 pL of the diluted capture antibody to each well of a 96-well high-binding plate.
Incubate overnight at 4°C.

. Blocking:
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» Aspirate the coating solution and wash the plate 2-3 times with 200 pL of Wash Buffer (e.qg.,
PBS with 0.05% Tween-20) per well.

e Add 200 pL of Blocking Buffer (e.g., PBS with 1% BSA) to each well.

e Incubate for 1-2 hours at room temperature or 37°C.

3. Sample Incubation:

o Wash the plate as described above.
e Add 100 pL of appropriately diluted standards and samples to the wells.
e Incubate for 1-2 hours at room temperature.

4. Detection Antibody Incubation:

e Wash the plate.
e Add 100 pL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well.
 Incubate for 1 hour at room temperature.

5. Enzyme-Conjugate Incubation:

e Wash the plate.

e Add 100 pL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in Blocking
Buffer, to each well.

¢ Incubate for 30 minutes at room temperature in the dark.

6. Substrate Development:

e Wash the plate.
e Add 100 pL of TMB (3,3',5,5-tetramethylbenzidine) substrate solution to each well.
 Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

7. Reaction Stopping and Measurement:

e Add 50 pL of Stop Solution (e.g., 2N H2S0Oa) to each well.
o Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the
stop solution.

Conclusion
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The DIANA assay represents a significant advancement in immunoassay technology, offering
unprecedented sensitivity and a broader dynamic range compared to traditional ELISA
methods. This makes it particularly well-suited for applications requiring the detection of low-
abundance proteins or for studies where sample volume is limited. Furthermore, its unique
ability to serve as a platform for screening small-molecule inhibitors provides added value for
drug discovery and development.

While traditional ELISA remains a robust and cost-effective method for routine protein
quantification, researchers working at the limits of detection or requiring a wider quantitative
window should consider the advantages offered by the DIANA assay. The choice between
these two powerful techniques will ultimately depend on the specific requirements of the
research question at hand.

» To cite this document: BenchChem. [DIANA Assay vs. Traditional ELISA: A Comprehensive
Comparison for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7908659#comparing-diana-assay-with-traditional-
elisa-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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